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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B3061737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical research on CEP-
28122, a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).

The following sections detail its mechanism of action, in vitro and in vivo efficacy, and the

experimental protocols utilized in its preclinical evaluation.

Core Concepts: Mechanism of Action
CEP-28122 is a diaminopyrimidine derivative that demonstrates highly potent and selective

inhibitory activity against ALK kinase.[1][2] Constitutive activation of ALK, resulting from

chromosomal translocations, point mutations, or gene amplification, is a known oncogenic

driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung

cancer (NSCLC), and neuroblastoma.[3][4][5] CEP-28122 exerts its anti-tumor effects by

inhibiting the tyrosine phosphorylation of ALK and its downstream signaling pathways.[6]

The primary molecular target of CEP-28122 is the ALK tyrosine kinase. In various cancer types,

genetic alterations lead to the formation of fusion proteins such as NPM-ALK in ALCL and

EML4-ALK in NSCLC, or activating mutations and amplification of the full-length ALK receptor

in neuroblastoma.[1][5][7] These aberrant ALK proteins are constitutively active, leading to the

activation of downstream signaling pathways critical for cell proliferation and survival, including

the STAT3, AKT, and ERK1/2 pathways.[2][7][8] CEP-28122 directly inhibits this kinase activity,

thereby blocking these downstream signals and inducing growth inhibition and cytotoxicity in

ALK-positive cancer cells.[1][2]
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CEP-28122 Mechanism of Action

Quantitative Data Summary
The preclinical efficacy of CEP-28122 has been quantified through various in vitro and in vivo

studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity
Target Kinase IC₅₀ (nmol/L) Assay Type

Recombinant ALK 1.9 ± 0.5 Enzyme-based TRF assay

Data sourced from Cheng et al., 2012.[1]
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Table 2: In Vitro Cellular Activity
Cell Line Cancer Type ALK Status Effect Concentration

Karpas-299 ALCL
NPM-ALK

positive
Growth inhibition

Concentration-

dependent (3-

3000 nM)

Sup-M2 ALCL
NPM-ALK

positive

Growth inhibition

& Caspase 3/7

activation

Concentration-

dependent (3-

3000 nM)

NCI-H2228 NSCLC
EML4-ALK

positive

Inhibition of

EML4-ALK

phosphorylation

Concentration-

dependent

NCI-H3122 NSCLC
EML4-ALK

positive

Inhibition of

EML4-ALK

phosphorylation

Concentration-

dependent

NB-1 Neuroblastoma ALK amplified Growth inhibition
Concentration-

dependent

SH-SY5Y Neuroblastoma

ALK activating

mutation

(L1174L)

Growth inhibition
Concentration-

dependent

NB-1643 Neuroblastoma

ALK activating

mutation

(R1275Q)

Growth inhibition
Concentration-

dependent

NB-1691 Neuroblastoma

ALK negative

(WT, no

expression)

No significant

effect on

growth/survival

Not applicable

Data sourced from Cheng et al., 2012 and MedchemExpress.[1][2]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://aacrjournals.org/mct/article/11/3/670/91299/CEP-28122-a-Highly-Potent-and-Selective-Orally
https://www.medchemexpress.com/CEP-28122-mesylate-salt.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3061737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenograft
Model

Cancer Type
Dosing
Regimen (oral,
b.i.d.)

Duration Outcome

Sup-M2 ALCL 3, 10, 30 mg/kg 12 days

Dose-dependent

anti-tumor

activity.[2]

Sup-M2 ALCL 55 mg/kg 4 weeks

Sustained tumor

regression with

no re-emergence

>60 days post-

treatment.[3]

NCI-H2228 NSCLC 30 & 55 mg/kg 12 days
Tumor

regression.[1]

NCI-H3122 NSCLC 30 mg/kg 12 days

Significant tumor

growth inhibition.

[1]

NCI-H3122 NSCLC 55 mg/kg 12 days

Tumor stasis and

partial

regression.[1]

NB-1 Neuroblastoma 30 mg/kg 14 days

75% tumor

growth inhibition.

[1]

NB-1 Neuroblastoma 55 mg/kg 14 days

90% tumor

growth inhibition,

tumor stasis, and

partial

regressions.[1]

HCT-116 Colon Carcinoma 10 & 30 mg/kg 12 days

No anti-tumor

activity (ALK-

negative control).

[1]
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Primary human

ALCL
ALCL 100 mg/kg 2 weeks

Sustained tumor

regression with

no re-emergence

>60 days post-

treatment.[3]

b.i.d. = twice daily. Data sourced from Cheng et al., 2012.[1][3]

Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of CEP-
28122 are provided below.

Recombinant ALK Kinase Assay
This in vitro assay was performed to determine the direct inhibitory effect of CEP-28122 on ALK

kinase activity.
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Assay Preparation

Kinase Reaction

Detection (ELISA-based)

1. Coat 96-well plates with
10 µg/mL PLC-γ/GST substrate

2. Add kinase reaction mixture:
- 20 mmol/L HEPES

- Recombinant ALK enzyme
- CEP-28122 (varying concentrations)

3. Incubate to allow
phosphorylation of substrate

4. Add anti-phosphotyrosine
antibody conjugated to HRP

5. Add HRP substrate
(e.g., TMB)

6. Measure absorbance to
quantify phosphorylation

7. Calculate IC50 value

Click to download full resolution via product page

Recombinant ALK Kinase Assay Workflow

Protocol:
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Plate Coating: 96-well microtiter plates were coated with 10 μg/mL of recombinant human

PLC-γ/GST substrate.[1]

Kinase Reaction: A reaction mixture containing 20 mmol/L HEPES buffer, recombinant ALK

kinase, and varying concentrations of CEP-28122 was added to the wells.

Phosphorylation: The plates were incubated to allow the kinase reaction to proceed, resulting

in the phosphorylation of the PLC-γ/GST substrate.

Detection: An ELISA-based method was used for detection. This involved the use of an anti-

phosphotyrosine antibody to quantify the extent of substrate phosphorylation.[1]

Data Analysis: The concentration of CEP-28122 that inhibited 50% of the ALK kinase activity

(IC₅₀) was determined.[1]

Cell-Based Assays
These assays were conducted to evaluate the effect of CEP-28122 on ALK-positive and ALK-

negative cancer cell lines.

Cell Lines:

ALK-positive: Karpas-299, Sup-M2 (ALCL); NCI-H2228, NCI-H3122 (NSCLC); NB-1, SH-

SY5Y, NB-1643 (neuroblastoma).[1]

ALK-negative: Toledo, HuT-102 (lymphoma); HCT-116 (colon carcinoma); NB-1691

(neuroblastoma).[1]

Protocols:

Growth Inhibition/Cytotoxicity Assay: Cells were treated with CEP-28122 at concentrations

ranging from 3 to 3000 nM for 48 hours. Cell viability was assessed to determine the

concentration-dependent growth inhibition.[2]

Phosphorylation Inhibition Assay: ALK-positive cells (e.g., Sup-M2) were treated with CEP-
28122 (30-1000 nM) for 2 hours. Western blotting was then performed to analyze the

phosphorylation status of ALK and its downstream effectors, such as Stat-3, Akt, and

ERK1/2.[2]
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Apoptosis Assay: Caspase 3/7 activation was measured in cell lines like Karpas-299 and

Sup-M2 after treatment with CEP-28122 to quantify the induction of apoptosis.[2]

In Vivo Tumor Xenograft Studies
These studies were performed to assess the anti-tumor activity of orally administered CEP-
28122 in mouse models.
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Model Setup

Treatment Phase

Endpoint Analysis

1. Subcutaneously implant human
cancer cells (e.g., Sup-M2, NCI-H2228)

into immunodeficient mice (SCID or nu/nu)

2. Allow tumors to grow
to a specified size

3. Randomize mice into
treatment and vehicle control groups

4. Administer CEP-28122 orally
(e.g., 3-100 mg/kg, twice daily)

5. Monitor tumor volume and
body weight regularly

6. Evaluate anti-tumor efficacy:
- Tumor growth inhibition (%)

- Tumor regression

7. Assess tolerability:
- Overt signs of toxicity
- Body weight changes

8. (Optional) Pharmacokinetic/
Pharmacodynamic analysis:

- Collect plasma and tumor tissue
- Measure drug levels and target inhibition

Click to download full resolution via product page

In Vivo Xenograft Study Workflow
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Protocol:

Animal Models: Severe combined immunodeficient (SCID) or nu/nu mice were used.[1][6]

Tumor Implantation: Human tumor cells (e.g., Sup-M2, NCI-H2228, NB-1) were implanted

subcutaneously.[1]

Treatment: Once tumors reached a predetermined size, mice were treated orally with CEP-
28122 (free base or mesylate salt) twice daily. Doses ranged from 3 to 100 mg/kg.[1][3]

Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth

inhibition or regression.[1]

Pharmacodynamics: In some studies, tumors were harvested at various time points after a

single oral dose (e.g., 3 or 10 mg/kg) to assess the inhibition of ALK phosphorylation in the

tumor tissue via Western blot. A single 10 mg/kg oral dose led to near-complete inhibition of

NPM-ALK phosphorylation for up to 6 hours.[1]

Tolerability: The administration of CEP-28122 was reported to be well-tolerated in mice and

rats, with no overt toxicity observed at effective doses.[3]

Conclusion
The preclinical data for CEP-28122 strongly support its profile as a highly potent, selective, and

orally bioavailable ALK inhibitor. It demonstrates robust and selective anti-tumor activity in vitro

and in vivo across a range of ALK-positive cancer models, including ALCL, NSCLC, and

neuroblastoma.[3] The observed sustained tumor regressions in xenograft models, coupled

with good tolerability, highlighted its potential as a therapeutic agent for cancers driven by

aberrant ALK signaling.[3][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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